5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy-
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Overview
Description
5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- is a synthetic steroid compound It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically active steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- typically involves multiple steps, starting from a suitable pregnane derivative. The key steps include bromination, epoxidation, and hydroxylation. Each step requires specific reagents and conditions to ensure the desired transformations occur efficiently.
Bromination: This step introduces a bromine atom at the 5-position of the pregnane nucleus. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Hydroxylation: The final step involves the introduction of a hydroxyl group at the 3beta-position. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, purification processes, and ensuring the safety and environmental regulations are met. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds. Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Reagents like sodium iodide (NaI) in acetone can facilitate this process.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex steroid compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal imbalances or as an anti-inflammatory agent.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- involves its interaction with specific molecular targets, such as steroid receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-20-one: A closely related compound without the bromine and epoxy groups.
5beta-Pregnan-3alpha-ol-20-one: Another stereoisomer with different functional groups.
3beta-Hydroxy-5alpha-pregnan-20-one: A compound with a hydroxyl group at the 3beta-position but lacking the bromine and epoxy groups.
Uniqueness
The uniqueness of 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- lies in its specific structural modifications, which confer distinct chemical and biological properties. The presence of the bromine atom, epoxy group, and hydroxyl group allows for unique interactions with molecular targets and enables specific chemical reactions that are not possible with other similar compounds.
Properties
CAS No. |
5563-20-2 |
---|---|
Molecular Formula |
C21H31BrO3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-[(1R,2S,5S,6S,9S,10S,12R,13R,15S)-13-bromo-15-hydroxy-5-methyl-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-6-yl]ethanone |
InChI |
InChI=1S/C21H31BrO3/c1-12(23)15-3-4-16-14-9-18-21(22)10-13(24)5-8-20(21,11-25-18)17(14)6-7-19(15,16)2/h13-18,24H,3-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19+,20-,21-/m0/s1 |
InChI Key |
VTKXNWSYXAOCHU-VLWKOFFBSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)CO4)Br)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)CO4)Br)C |
Origin of Product |
United States |
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